REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([CH3:11])=[N:8][C:7]=1[S:12]C(=O)N(C)C)=[O:5])[CH3:2].[H-].[Na+]>CO>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([CH3:11])=[N:8][C:7]=1[SH:12])=[O:5])[CH3:2] |f:1.2|
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Name
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4-[(dimethyl-carbamoyl)sulfanyl]-2-methyl-thiazole-5-carboxylic acid ethyl ester
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Quantity
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0.84 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)C1=C(N=C(S1)C)SC(N(C)C)=O
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
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0.4 g
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Type
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reactant
|
Smiles
|
[H-].[Na+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is refluxed for 1 h under an atmosphere of nitrogen
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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ADDITION
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Details
|
The residue is treated with 1M hydrochloric acid
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×30 ml)
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Type
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WASH
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Details
|
The combined organic layers are washed with brine (30 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)C)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.83 mmol | |
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |